molecular formula C13H15N5 B1438835 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine CAS No. 881191-48-6

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine

Cat. No.: B1438835
CAS No.: 881191-48-6
M. Wt: 241.29 g/mol
InChI Key: HWCXYZOJJTYDFU-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine group at the 3-position and a pyridine group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloropyridazine with piperazine and 2-pyridylboronic acid under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to reduce costs and improve environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Piperazin-1-yl-6-pyridin-2-ylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyridazine and pyridine rings contribute to the compound’s binding affinity and specificity, allowing it to exert its effects through multiple pathways .

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Similar in structure but contains a benzothiazole ring instead of a pyridazine ring.

    6-(Piperazin-1-yl)pyridine: Lacks the pyridazine ring, making it less complex.

    Piperazine derivatives: General class of compounds with varying substituents on the piperazine ring.

Uniqueness

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine is unique due to the presence of both pyridazine and pyridine rings, which contribute to its diverse pharmacological activities and potential as a versatile building block in organic synthesis .

Biological Activity

Overview

3-Piperazin-1-yl-6-pyridin-2-ylpyridazine is a heterocyclic compound notable for its potential pharmacological applications, particularly in medicinal chemistry. Its structure comprises a piperazine ring and a pyridazine moiety, which are significant for its biological activities. This article explores the compound's biological activity, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Target Pathogens

The primary biological target of this compound is Mycobacterium tuberculosis H37Ra , where it exhibits significant anti-tubercular activity. The compound's mode of action involves interference with essential biochemical pathways necessary for the survival and proliferation of the pathogen.

Biochemical Interactions

Research indicates that this compound interacts with various enzymes and proteins, including kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it inhibits their activity, which can lead to altered cellular functions such as gene expression and metabolic processes.

Enzyme Inhibition

This compound has been shown to inhibit key enzymes, impacting metabolic pathways. For instance, it can inhibit glycolysis and oxidative phosphorylation, leading to decreased cellular energy production. This inhibition is critical in therapeutic contexts, particularly against cancer and infectious diseases.

Cellular Effects

The compound influences cell function by modulating signaling pathways and gene expression. It has been observed to alter the expression of genes involved in cell cycle regulation, promoting apoptosis in certain cancer cell lines.

Anti-Tubercular Activity

The anti-tubercular efficacy of this compound has been quantified through various studies. The following table summarizes its inhibitory concentrations (IC50) against Mycobacterium tuberculosis:

CompoundIC50 (μM)
This compound1.35 - 2.18

These values indicate a promising level of activity that warrants further exploration in drug development.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound across different fields:

  • Antimicrobial Applications : Research has demonstrated its effectiveness against various bacterial strains, showing potential for development into a therapeutic agent for infections resistant to conventional antibiotics.
  • Cancer Research : Case studies indicate that derivatives of this compound exhibit anti-cancer properties by inducing apoptosis in tumor cells through the modulation of signaling pathways.
  • Enzyme Modulation : Studies have revealed interactions with enzymes such as urease, suggesting potential applications in treating related diseases and conditions.

Properties

IUPAC Name

3-piperazin-1-yl-6-pyridin-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-2-6-15-11(3-1)12-4-5-13(17-16-12)18-9-7-14-8-10-18/h1-6,14H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCXYZOJJTYDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-6-pyridin-2-ylpyridazine (0.250 g, 1.300 mmol) in acetonitrile (15 mL) was added piperazine (0.335 g, 3.900 mmol) and the mixture was stirred at reflux for 4 hours. The solvent was removed in vacuo. The residue was purified by column chromatography to afford the title compound in 77% yield (0.240 g).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.335 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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